Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a benzylsulfamoyl group, and a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-(benzylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Piperidine: The phenoxyacetyl intermediate is then reacted with piperidine-4-carboxylate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfamoyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the phenoxyacetyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-[4-(methylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
- Ethyl 1-[2-[4-(ethylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
- Ethyl 1-[2-[4-(propylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate is unique due to the presence of the benzylsulfamoyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its methyl, ethyl, or propyl analogs. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-2-30-23(27)19-12-14-25(15-13-19)22(26)17-31-20-8-10-21(11-9-20)32(28,29)24-16-18-6-4-3-5-7-18/h3-11,19,24H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJYQPKCQNCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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